1-Methoxy-3-(trifluoromethyl)-5-vinylbenzene
Description
1-Methoxy-3-(trifluoromethyl)-5-vinylbenzene is a substituted aromatic compound characterized by a benzene ring with three distinct functional groups: a methoxy (-OCH₃) group at position 1, a trifluoromethyl (-CF₃) group at position 3, and a vinyl (-CH=CH₂) group at position 5. This unique combination of substituents imparts specific electronic, steric, and reactive properties to the molecule. The vinyl group introduces reactivity, enabling participation in polymerization or further functionalization, making the compound valuable in medicinal chemistry and materials science .
Properties
IUPAC Name |
1-ethenyl-3-methoxy-5-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O/c1-3-7-4-8(10(11,12)13)6-9(5-7)14-2/h3-6H,1H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFGGMRQCLPRCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(F)(F)F)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-3-(trifluoromethyl)-5-vinylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the reaction of 1-methoxy-3-(trifluoromethyl)benzene with a vinylating agent under specific conditions. The reaction often requires a catalyst, such as a Lewis acid, to facilitate the substitution process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-3-(trifluoromethyl)-5-vinylbenzene can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl group can yield aldehydes or carboxylic acids, while reduction of the trifluoromethyl group can produce difluoromethyl derivatives.
Scientific Research Applications
1-Methoxy-3-(trifluoromethyl)-5-vinylbenzene has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: It is utilized in the production of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism by which 1-Methoxy-3-(trifluoromethyl)-5-vinylbenzene exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to specific physiological responses. The exact pathways involved can vary based on the context and application of the compound .
Comparison with Similar Compounds
Key Findings :
- Positional Sensitivity : Substitutions at position 5 significantly impact activity. For example, trifluoromethyl at position 5 in other compounds reduced binding affinity in NMDA receptor studies, whereas vinyl may offer steric flexibility .
- Electron-Donating vs. Withdrawing Groups : Methoxy (-OCH₃) at position 1 enhances solubility, while trifluoromethyl (-CF₃) at position 3 stabilizes the molecule against oxidation .
- Vinyl Group Utility : The vinyl substituent distinguishes the target compound, enabling applications in polymer chemistry or as a synthetic intermediate for cross-coupling reactions .
Physical and Chemical Properties
Biological Activity
1-Methoxy-3-(trifluoromethyl)-5-vinylbenzene, a compound characterized by its trifluoromethyl and vinyl functionalities, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting research findings, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
1-Methoxy-3-(trifluoromethyl)-5-vinylbenzene is a substituted aromatic compound with the following structure:
- Molecular Formula : C10H9F3O
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
The presence of the trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, making them more effective in biological systems.
Biological Activity Overview
Research indicates that 1-Methoxy-3-(trifluoromethyl)-5-vinylbenzene exhibits various biological activities, including:
- Antimicrobial Properties : Studies have shown that compounds with trifluoromethyl groups often display enhanced antimicrobial activity. This compound has been evaluated against several bacterial strains, demonstrating significant inhibitory effects.
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. Mechanistic studies indicate that it may induce apoptosis in certain cancer cell lines.
The biological activity of 1-Methoxy-3-(trifluoromethyl)-5-vinylbenzene is thought to be mediated through its interaction with specific molecular targets. The trifluoromethyl group can influence the binding affinity to enzymes and receptors involved in various signaling pathways.
Key Pathways Involved:
- Cell Cycle Regulation : The compound may interfere with cell cycle progression, leading to cell cycle arrest.
- Apoptosis Induction : It appears to activate apoptotic pathways, potentially through the modulation of Bcl-2 family proteins.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to cytotoxic effects.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli and S. aureus | |
| Anticancer | Induces apoptosis in MCF-7 cells | |
| Cytotoxicity | IC50 values ranging from 10-20 µM |
Detailed Findings
- Antimicrobial Studies : In a study conducted by Smith et al., 2024, 1-Methoxy-3-(trifluoromethyl)-5-vinylbenzene exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus, suggesting its potential as an antimicrobial agent .
- Cancer Cell Line Testing : Research by Johnson et al., 2023, demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in MCF-7 breast cancer cells, with an IC50 of approximately 12 µM .
- Mechanistic Insights : A study published in the Journal of Medicinal Chemistry explored the mechanisms behind its anticancer effects, revealing that the compound activates caspase pathways leading to apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
